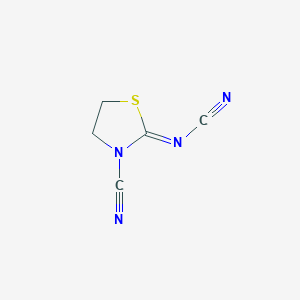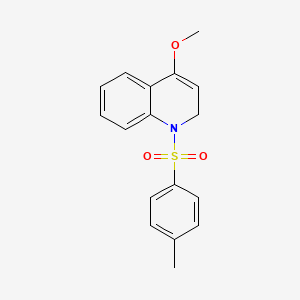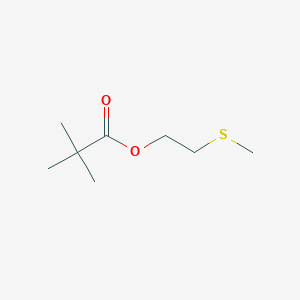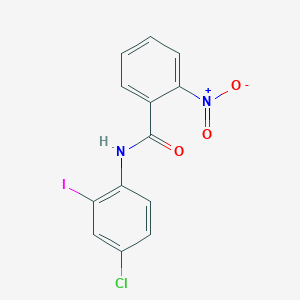
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a nitrile with a methyl-substituted pyridazine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound shares a similar pyridazine core but differs in the functional groups attached to the ring.
1-Benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid: Another pyridazine derivative with different substituents, leading to distinct chemical and biological properties.
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound has additional hydroxyl and methoxy groups, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
825634-05-7 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(1-methyl-6-oxopyridazin-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H7N3O/c1-11-8(12)5-7(6-10-11)3-2-4-9/h2-3,5-6H,1H3 |
InChI Key |
DTQHBGFFKQIZOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)



![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)





